molecular formula C16H21Cl2NO B14692107 1-(2-Chlorophenyl)-5-piperidin-1-ylpent-1-en-3-one;hydrochloride CAS No. 35566-54-2

1-(2-Chlorophenyl)-5-piperidin-1-ylpent-1-en-3-one;hydrochloride

Cat. No.: B14692107
CAS No.: 35566-54-2
M. Wt: 314.2 g/mol
InChI Key: AGNKWZYFEYOSSS-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-5-piperidin-1-ylpent-1-en-3-one;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group, a piperidine ring, and a pentenone structure, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-5-piperidin-1-ylpent-1-en-3-one;hydrochloride typically involves the reaction of 2-chlorophenylacetone with piperidine under specific conditions. The process begins with the preparation of 2-chlorophenylacetone, which is then reacted with piperidine in the presence of a base such as sodium hydroxide. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-5-piperidin-1-ylpent-1-en-3-one;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-5-piperidin-1-ylpent-1-en-3-one;hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors and enzymes, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, it can interact with neurotransmitter receptors, influencing neuronal signaling and potentially providing analgesic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Chlorophenyl)-5-piperidin-1-ylpent-1-en-3-one;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.

Properties

CAS No.

35566-54-2

Molecular Formula

C16H21Cl2NO

Molecular Weight

314.2 g/mol

IUPAC Name

1-(2-chlorophenyl)-5-piperidin-1-ylpent-1-en-3-one;hydrochloride

InChI

InChI=1S/C16H20ClNO.ClH/c17-16-7-3-2-6-14(16)8-9-15(19)10-13-18-11-4-1-5-12-18;/h2-3,6-9H,1,4-5,10-13H2;1H

InChI Key

AGNKWZYFEYOSSS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCC(=O)C=CC2=CC=CC=C2Cl.Cl

Origin of Product

United States

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